

# Prothioconazole-d4 safety data sheet and handling precautions

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## Compound of Interest

Compound Name: Prothioconazole-d4

Cat. No.: B15555845

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## Prothioconazole-d4: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for **Prothioconazole-d4**. As an isotopically labeled analog of Prothioconazole, its chemical and toxicological properties are considered equivalent to the parent compound. This document summarizes key quantitative data, outlines detailed experimental protocols for safety assessment, and provides visual workflows for safe handling and understanding its mechanism of action.

### Section 1: Safety Data Summary

The following tables provide a consolidated summary of the key safety and toxicological data for Prothioconazole.

#### Table 1: Physical and Chemical Properties

Property	Value	Reference
Chemical Formula	C <sub>14</sub> H <sub>11</sub> D <sub>4</sub> Cl <sub>2</sub> N <sub>3</sub> OS	N/A
Molecular Weight	348.28 g/mol	N/A
Appearance	White to light beige crystalline powder	<a href="#">[1]</a>
Melting Point	139.1–144.5 °C	<a href="#">[1]</a>
Boiling Point	Decomposes at 222 °C	<a href="#">[1]</a>
Density	1.36 g/cm <sup>3</sup> at 20 °C	<a href="#">[1]</a>
Vapor Pressure	< 3.0 x 10 <sup>-7</sup> mm Hg at 20 °C	<a href="#">[1]</a>
Water Solubility	300 mg/L at 20 °C	<a href="#">[1]</a>
Solubility in Organic Solvents (g/L at 20°C)	Acetone: >250, Dichloromethane: 88, Ethyl Acetate: >250	N/A
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	3.82 (pH 7)	N/A
Acidity (pK <sub>a</sub> )	6.9	<a href="#">[1]</a>

**Table 2: Toxicological Data**

Endpoint	Value	Species	Reference
Acute Oral LD <sub>50</sub>	> 6200 mg/kg bw	Rat	[2]
Acute Dermal LD <sub>50</sub>	> 2000 mg/kg bw	Rat	[2]
Acute Inhalation LC <sub>50</sub> (4-hour)	> 4.9 mg/L	Rat	[2]
Skin Irritation	Not an irritant	Rabbit	[1][2]
Eye Irritation	Irritating	Rabbit	[1]
Dermal Sensitization	Not a sensitizer	Guinea pig, Mouse	[2]
Acceptable Daily Intake (ADI)	0.01 mg/kg bw/day	N/A	[1]
Acute Reference Dose (ARfD)	0.01 mg/kg bw/day	N/A	[1]

Note: The toxicologically relevant metabolite, Prothioconazole-desthio, is considered more toxic than the parent compound.[3][4]

### Table 3: GHS Classification

Hazard Class	Hazard Statement	Pictogram
Hazardous to the aquatic environment, long-term hazard	H410: Very toxic to aquatic life with long lasting effects	GHS09 (Environment)

## Section 2: Experimental Protocols

The toxicological data presented are primarily derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key acute toxicity assessments.

### Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of a substance.[5]

- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[5]
- Housing and Feeding: Animals are caged individually with access to standard laboratory diet and drinking water.[6] The temperature should be maintained at  $22\pm3^{\circ}\text{C}$  with a relative humidity of 30-70%.[6]
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[7] Animals are fasted prior to dosing.[7]
- Procedure: A stepwise procedure is used with 3 animals per step.[5] Dosing starts at a predetermined level and subsequent dosing is adjusted up or down depending on the presence or absence of mortality.[5]
- Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[7]
- Necropsy: All animals are subjected to gross necropsy at the end of the study.[7]

## Acute Dermal Toxicity (OECD 402)

Objective: To determine the acute dermal toxicity of a substance.[8]

- Test Animals: Healthy, young adult rats with healthy, intact skin are used.[6]
- Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[6]
- Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[8]
- Procedure: A limit test at a dose of 2000 mg/kg body weight is typically performed. If toxicity is observed, a full study with multiple dose groups is conducted.[8]
- Observation Period: Animals are observed for mortality and clinical signs for at least 14 days. [8] Body weights are recorded weekly.[8]

- Necropsy: All animals undergo a gross necropsy at the conclusion of the observation period.  
[8]

## Acute Inhalation Toxicity (OECD 403)

Objective: To determine the acute inhalation toxicity of a substance.[9]

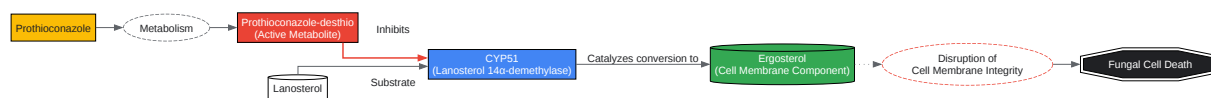
- Test Animals: Young adult rats are the preferred species.[9]
- Exposure Method: The test substance is generated as an aerosol or vapor in an inhalation chamber.[9] Nose-only exposure is preferred to minimize ingestion from grooming.[9]
- Procedure: A group of animals is exposed for a defined period (typically 4 hours) to a specific concentration of the test substance.[9] A limit concentration test is often initially performed.[9]
- Exposure Conditions: The chamber temperature should be maintained at  $22\pm3^{\circ}\text{C}$  and relative humidity between 30-70%.[9] Oxygen concentration should be at least 19%.[9]
- Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days post-exposure.[9]
- Data Collection: In addition to clinical observations, data on the actual concentration of the test substance in the breathing zone of the animals is recorded.[9]

## Section 3: Visualizations

### Mechanism of Action: Inhibition of Ergosterol

#### Biosynthesis

Prothioconazole's primary fungicidal activity is due to its metabolite, prothioconazole-desthio, which inhibits the enzyme lanosterol  $14\alpha$ -demethylase (CYP51).[10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][10] Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[10]



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Caption: Prothioconazole's metabolic activation and inhibition of the fungal ergosterol biosynthesis pathway.

## Safe Handling Workflow for Prothioconazole-d4 Powder

Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for safely handling **Prothioconazole-d4** in a powdered form.



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Caption: Recommended workflow for the safe handling of **Prothioconazole-d4** powder in a laboratory setting.

## Section 4: Handling Precautions

### Personal Protective Equipment (PPE)

- **Gloves:** Wear chemical-resistant gloves.
- **Eye Protection:** Use safety glasses with side shields or goggles.
- **Clothing:** A lab coat or long-sleeved shirt and long pants should be worn.
- **Respiratory Protection:** If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

### Engineering Controls

- Work in a well-ventilated area.[\[11\]](#)
- For handling the powder, use a chemical fume hood or other ventilated enclosure.[\[12\]](#)

### Hygiene Practices

- Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[\[13\]](#)
- Do not eat, drink, or smoke in areas where the chemical is handled.[\[11\]](#)
- Remove contaminated clothing immediately and wash it separately before reuse.[\[13\]](#)

### Storage

- Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[\[14\]](#)
- Keep away from food, drink, and animal feed.[\[14\]](#)
- Store in a locked area out of the reach of children.[\[14\]](#)



## Spills and Disposal

- In case of a spill, avoid generating dust.[11] Clean up spills immediately, using appropriate PPE.[11]
- Collect spilled material and place it in a suitable container for disposal.[15]
- Dispose of waste in accordance with local, regional, and national regulations.[16] Do not allow it to enter drains or waterways.[17]

## First Aid

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]
- Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.[13]
- Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention.[14]
- Ingestion: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to by a poison control center or doctor.[14]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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